2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE
Description
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-26-16-6-3-11(7-17(16)27-2)14-9-21-23-19(14)13-5-4-12(8-15(13)24)28-10-18(25)22-20/h3-9,24H,10,20H2,1-2H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHILMSAMXERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to various reactions to introduce the pyrazole and hydroxyphenoxy groups. The final step involves the formation of the acetohydrazide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Acylation of the Hydrazide Group
The hydrazide moiety (-CONHNH₂) undergoes acylation with carboxylic acid derivatives. For example:
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Reaction with acid anhydrides : Forms N-acylated derivatives. Acetic anhydride reacts under mild conditions to yield 2-{4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}-N'-acetylacetohydrazide .
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Reaction with benzoyl chloride : Produces N'-benzoyl derivatives in the presence of a base (e.g., pyridine) .
Conditions : Typically performed in aprotic solvents (e.g., DMF) at 0–25°C.
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetic anhydride | N'-Acetylated derivative | 65–75 | |
| Benzoyl chloride | N'-Benzoylated derivative | 60–70 |
Cyclization Reactions
The hydrazide group participates in cyclization to form heterocycles:
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With diketones : Reacts with pentane-2,4-dione in ethanol under reflux to yield pyrazolyl-oxopyridazine derivatives .
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With aldehydes : Forms pyrazoline or triazole rings via intramolecular cyclocondensation .
Example :
Condensation with Carbonyl Compounds
The hydrazide reacts with aldehydes/ketones to form hydrazones:
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With aryl aldehydes : Produces arylidene hydrazides (e.g., 4-methoxybenzylidene derivatives) .
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With ketones : Forms substituted hydrazones, which can further cyclize under acidic conditions .
Conditions : Catalytic HCl or H₂SO₄ in ethanol/DMSO at 60–80°C .
4.
Scientific Research Applications
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
(3,4-Dimethoxyphenyl)acetonitrile: Another compound with the dimethoxyphenyl group, used in different synthetic applications.
Uniqueness
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : The compound features a pyrazole ring substituted with a dimethoxyphenyl group and a hydroxylated phenoxy group.
- Functional Groups : The presence of hydrazide functionality contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Key mechanisms include:
- Androgen Receptor Modulation : Similar compounds have demonstrated the ability to act as selective androgen receptor modulators (SARMs), which can inhibit the proliferation of androgen-dependent cancer cells, particularly prostate cancer cells .
- Cytotoxicity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties .
Anticancer Activity
A summary of the anticancer activity observed in various studies is provided in the table below:
Case Studies
- Prostate Cancer Treatment : In a study involving androgen-dependent prostate cancer cell lines, this compound exhibited potent antagonistic activity against androgen receptors, leading to reduced cell proliferation rates .
- Breast Cancer Efficacy : A series of experiments demonstrated that derivatives similar to this compound effectively inhibited MCF-7 cell growth at concentrations as low as 4 µM, indicating potential for therapeutic use in breast cancer management .
Q & A
Basic Research Questions
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, reflux duration (4–6 hours), solvent choice (ethanol, DMF), and acid catalysts (e.g., glacial acetic acid, 5 drops) significantly influence cyclization efficiency . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. A comparative table of reaction conditions from analogous pyrazole derivatives shows:
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 4 | 65 | 95 |
| DMF | H2SO4 | 6 | 72 | 90 |
Post-synthesis, TLC and HPLC monitoring are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
- IR : Stretching frequencies for hydrazide (N–H ~3300 cm⁻¹), carbonyl (C=O ~1650 cm⁻¹), and phenolic –OH (~3400 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 438.2) .
Q. How can solubility and stability be experimentally determined under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectrophotometry (λmax ~280 nm) .
- Stability : Conduct stress testing (40°C/75% RH for 1 month) with HPLC analysis. Degradation products (e.g., hydrolyzed hydrazide) indicate susceptibility to moisture .
Advanced Research Questions
Q. What mechanistic approaches are suitable for studying its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-dependent inhibition of COX-2 or tyrosinase (IC50 determination via spectrophotometric monitoring of substrate conversion) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to EGFR kinase domain) .
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 09 at B3LYP/6-311G(d,p) level optimizes geometry and computes frontier orbitals (HOMO-LUMO gap predicts charge transfer). For example, a HOMO energy of −5.8 eV suggests nucleophilic reactivity .
- QSAR Models : Use molecular descriptors (logP, polar surface area) to correlate structure with bioactivity against malaria parasites .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate antifungal activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
- Batch Reproducibility : Test multiple synthetic batches under controlled conditions (e.g., O2-free environment to prevent oxidation) .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare activity across cell lines (e.g., IC50 in MCF-7 vs. HEK293) .
Q. What experimental designs assess environmental impact and ecotoxicology?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna (48-hour LC50) or algae growth inhibition tests (OECD 201). Monitor bioaccumulation via LC-MS/MS in fish liver microsomes .
- Degradation Studies : UV/H2O2 advanced oxidation processes quantify half-life in water. Identify metabolites using HRMS/MS (e.g., hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
